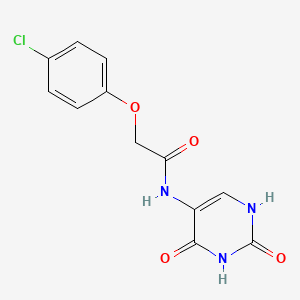

![molecular formula C12H12BrN3O2 B5544166 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves reactions that lead to the formation of imidazolidinedione derivatives. For example, the synthesis of 3-[(dimethylamino)(2-phenyl-5-oxo-2-oxazolinyl-idene-4)methyl]imidazo[1,2-x]azines involves the reaction of 4-(2-Bromo-1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone with N,N-dimethyl-N'-heteroarylformamidines to form imidazoazine derivatives. These derivatives can be further transformed into various compounds through reactions with sodium methoxide or hydrochloric acid in methanol (Bratušek et al., 1998).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione can be performed through X-ray crystallography. For instance, the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was determined using this technique, highlighting the importance of understanding the molecular configuration and interactions within the crystal lattice (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving compounds with the imidazolidinedione structure are diverse. For example, the synthesis of dihydropyridine derivatives from 4-{3-Dimethylamino-1-[2-(dimethylamino)vinyl]prop-2-enylidene]-2-phenyl-1,3-oxazol-5(4H)-one illustrates the reactivity of such compounds with primary amines to afford new chemical entities (Stanovnik et al., 2002).

Applications De Recherche Scientifique

Synthesis and Potential Activities

Antidepressant Activity : The compound has been explored for its potential antidepressant activity. In a study, its derivative, synthesized through catalytic hydrogenation, demonstrated notable antidepressant effects in mice without significant inhibition of monoamine oxidase activity, suggesting a unique mechanism of action compared to traditional antidepressants (Wessels, Schwan, & Pong, 1980).

Intermediate in Synthesis : It serves as an intermediate in the synthesis of azaaplysinopsin derivatives and related compounds, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Bratušek, Hvala, & Stanovnik, 1998).

Photodynamic Therapy Application : Derivatives of this compound have been investigated for their use in photodynamic therapy, a treatment for cancer. These derivatives exhibit high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Compound Development

Ring Transformations : The compound and its derivatives are utilized in ring transformations to create 1-amino and 1,3-diamino-2,4-imidazolidinedione (hydantoin) derivatives, showing the versatility of these molecules in synthetic organic chemistry (Milcent, Barbier, Yver, & Mazouz, 1991).

Carbon Monoxide Source : In the context of palladium-catalyzed aminocarbonylations, derivatives of this compound act as efficient sources of carbon monoxide, facilitating the synthesis of aryl amides, which are valuable in medicinal chemistry (Wan, Alterman, Larhed, & Hallberg, 2002).

Hypoglycemic Activity : Some derivatives have been investigated for their hypoglycemic activity, indicating the potential of these compounds in developing treatments for conditions like diabetes (Ishikawa, Kosasayama, Nakamura, & Konno, 1978).

Orientations Futures

The future directions for research on “5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the interest in Schiff bases and their derivatives, this compound could be of interest in various fields, including medicinal chemistry and materials science .

Propriétés

IUPAC Name |

(5E)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O2/c1-16(2)10-4-3-7(5-8(10)13)6-9-11(17)15-12(18)14-9/h3-6H,1-2H3,(H2,14,15,17,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINUEIDMSWTDLK-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5544104.png)

![rel-(3aS,6aS)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544110.png)

![(3R*,4R*)-1-[(2-methoxyphenoxy)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5544114.png)

![(1-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzyl}-3-ethylpiperidin-3-yl)methanol](/img/structure/B5544115.png)

![N-allyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5544123.png)

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)

![4-{[(5-methyl-2-thienyl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5544134.png)

![2-methylbenzo-1,4-quinone 1-[O-(2-methoxybenzoyl)oxime]](/img/structure/B5544141.png)

![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5544160.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)